msyB protein
Description
Properties
CAS No. |
144430-06-8 |
|---|---|
Molecular Formula |
C25H44N4O5S |
Molecular Weight |
512.71 |
IUPAC Name |
(2S)-2-[[(2S)-1-(1-adamantylamino)-3-cyclohexyl-1-oxopropan-2-yl]sulfamoylamino]-6-aminohexanoic acid |
InChI |
InChI=1S/C25H44N4O5S/c26-9-5-4-8-21(24(31)32)28-35(33,34)29-22(13-17-6-2-1-3-7-17)23(30)27-25-14-18-10-19(15-25)12-20(11-18)16-25/h17-22,28-29H,1-16,26H2,(H,27,30)(H,31,32)/t18?,19?,20?,21-,22-,25?/m0/s1 |
InChI Key |
ABGAZACYUFFMDV-LYSMGBOCSA-N |
SMILES |
C1CCC(CC1)CC(C(=O)NC23CC4CC(C2)CC(C4)C3)NS(=O)(=O)NC(CCCCN)C(=O)O |
Synonyms |
msyB protein |
Origin of Product |
United States |
Molecular Biology and Genetic Regulation of Msyb Protein
MsyB Gene Organization and Transcriptional Control
While detailed aspects of the msyB gene's physical organization are not extensively elaborated in the current research landscape, its expression is demonstrably under tight transcriptional control, responding dynamically to environmental cues biorxiv.orgresearchgate.netbiorxiv.org. The modulation of msyB transcript levels serves as a primary mechanism through which bacteria fine-tune the availability of the MsyB protein, thereby orchestrating cellular responses to stress. This transcriptional regulation is a critical component of the broader stress-responsive network in bacteria biorxiv.orgresearchgate.netbiorxiv.org.
Regulation of this compound Expression Under Environmental Stress Conditions
This compound levels are significantly modulated in response to a variety of environmental stresses, reflecting its role as a stress adaptation factor.
Research indicates that this compound levels are upregulated under conditions of nutrient starvation biorxiv.orgbiorxiv.orgresearchgate.net. Furthermore, exposure to sublethal concentrations of various antibiotics, including carbenicillin (B1668345) (CB), tetracycline (B611298) (TET), and levofloxacin (B1675101) (LFX), also leads to an increase in msyB transcript levels biorxiv.org. This upregulation suggests that MsyB plays a protective or adaptive role when bacteria face nutrient deprivation or the presence of antimicrobial agents. The ΔmsyB strain exhibits impaired growth under antibiotic treatment, underscoring MsyB's importance in these scenarios biorxiv.org.
In contrast to starvation and antibiotic exposure, this compound levels are observed to be downregulated during the bacterial SOS response biorxiv.org. The SOS response is a complex genetic program activated by DNA damage, involving proteins like RecA and LexA mdpi.combbau.ac.in. This downregulation suggests that MsyB's function might be modulated or temporarily suppressed during periods of significant DNA damage and repair, potentially to reallocate cellular resources or to prevent interference with the SOS machinery.
The abundance of this compound varies across different bacterial growth phases. During the exponential growth phase, when bacteria are actively dividing and resources are generally abundant, MsyB is found at its lowest levels biorxiv.orgresearchgate.net. Conversely, as bacteria transition into the stationary phase, often characterized by nutrient limitation and increased stress, MsyB levels tend to increase biorxiv.orgresearchgate.net. This pattern aligns with MsyB's role in stress adaptation, becoming more prominent when the cellular environment becomes less favorable for rapid growth biorxiv.orgresearchgate.netfrontiersin.org.
Table 1: this compound Expression Under Stressful Conditions
| Condition | Expression Trend | Primary Source |
| Starvation | Upregulated | biorxiv.orgbiorxiv.orgresearchgate.net |
| Antibiotic Exposure (General) | Upregulated | biorxiv.orgbiorxiv.orgresearchgate.net |
| Carbenicillin (CB) | Upregulated | biorxiv.org |
| Tetracycline (TET) | Upregulated | biorxiv.org |
| Levofloxacin (LFX) | Upregulated | biorxiv.org |
| SOS Response | Downregulated | biorxiv.org |
Table 2: this compound Abundance Across Bacterial Growth Phases
| Growth Phase | Relative MsyB Abundance | Primary Source |
| Exponential | Lowest / Smallest | biorxiv.org |
| Stationary | Increased / Higher | biorxiv.orgresearchgate.net |
Regulatory Systems Influencing this compound Expression (e.g., EvgA Two-Component System)
The expression and function of MsyB are influenced by various regulatory systems. Notably, the EvgS/EvgA two-component system, a key regulator of bacterial adaptability to environmental changes such as acidic pH, multidrug resistance, and heat stress, appears to interact with MsyB-mediated regulation researchgate.netnih.govharvard.edu. While specific direct transcriptional control of msyB by EvgA is not explicitly detailed, observations suggest an interplay. For instance, the EvgS/EvgA system is found to be enriched in ΔmsyB cells, possibly indicating a compensatory role or a complex regulatory network where the absence of MsyB leads to an upregulation or increased reliance on the EvgS/EvgA pathway biorxiv.org. The EvgS/EvgA system is known to regulate genes involved in acid resistance, osmotic adaptation, and antibiotic resistance harvard.edumdpi.com. This suggests that MsyB operates within a broader regulatory landscape that includes systems like EvgS/EvgA to manage stress responses.
Compound List:
β-clamp (beta-clamp)
Carbenicillin (CB)
DNA gyrase
DNA polymerase IV (Pol IV)
EvgA
EvgS
HU (Histone-like protein)
Levofloxacin (LFX)
LexA
this compound
ppGpp
RecA
Tetracycline (TET)
Topoisomerase I (Topo I)
Structural Characterization and Biophysical Aspects of Msyb Protein
Overview of msyB Protein Structural Features
The this compound is a relatively small protein, consisting of 124 amino acids uniprot.orgebi.ac.uk. It is characterized by its acidic nature and originates from Escherichia coli uniprot.orgebi.ac.ukresearchgate.netnih.gov. The primary application identified for msyB in scientific literature is its fusion to target proteins to improve their solubility during recombinant expression and purification processes researchgate.netnih.govelifesciences.orgnih.gov. This function suggests that msyB may possess structural characteristics that facilitate protein folding or prevent aggregation, though detailed intrinsic structural motifs, such as specific secondary structure content (e.g., percentage of alpha-helices or beta-sheets) or domain organization beyond its single polypeptide chain, are not extensively detailed in the currently available research summaries. Its role as a solubility tag implies a potential for interacting favorably with a range of protein surfaces, possibly through electrostatic or hydrophobic interactions, but specific structural determinants for this activity require further investigation.
Table 1: Basic Properties of this compound
| Property | Value | Citation(s) |
| Length | 124 amino acids | uniprot.orgebi.ac.uk |
| Source Organism | Escherichia coli (strain K12) | uniprot.orgebi.ac.ukresearchgate.netnih.gov |
| UniProt Accession | P25738 | uniprot.orgebi.ac.uk |
| Primary Role | Solubility tag for recombinant protein expression | researchgate.netnih.govelifesciences.orgnih.gov |
| General Description | Small, acidic protein | uniprot.orgebi.ac.ukresearchgate.netnih.gov |
Advanced Structural Biology Approaches Applied to this compound
The elucidation of protein structures is fundamental to understanding their function and behavior. For this compound, both experimental and computational approaches are being utilized to gain structural insights.
Solution-State Nuclear Magnetic Resonance (NMR) Assignments for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in solution, providing insights into their dynamics and interactions saromics.commdpi.com. This method relies on the assignment of NMR signals to specific atoms within the protein, a process that typically requires isotopic labeling, such as with ¹⁵N and ¹³C saromics.commdpi.com. Research has reported the achievement of "near-complete resonance assignment" for the this compound using solution-state NMR researchgate.netnih.govresearchgate.net. These assignments, covering backbone amide ¹⁵N and ¹H resonances, serve as a critical foundation for subsequent detailed three-dimensional structure determination of msyB. The ability to perform these assignments is essential for characterizing the protein's fold and potentially identifying structural elements that contribute to its function as a solubility tag.
Table 2: Structural Biology Approaches for this compound
| Approach | Status/Finding | Key Technique(s) | Citation(s) |
| Solution-State NMR Assignments | Near-complete resonance assignment achieved | NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | researchgate.netnih.govresearchgate.net |
| Computational Structure Prediction | Structure available in database; predictions have been made | AlphaFold | ebi.ac.ukamazonaws.comebi.ac.uk |
Computational Structure Prediction Approaches (e.g., AlphaFold)
Computational methods, particularly artificial intelligence-driven platforms like AlphaFold, have revolutionized protein structure prediction, enabling the accurate determination of protein structures from amino acid sequences ebi.ac.uknih.govembl.orgdeepmind.google. AlphaFold has demonstrated remarkable accuracy, often achieving results competitive with experimental methods ebi.ac.ukembl.orgdeepmind.google. The this compound is listed and accessible within the AlphaFold Protein Structure Database ebi.ac.ukebi.ac.uk, indicating that computational predictions of its structure have been generated. These predictions provide valuable structural hypotheses and can complement experimental data, offering a rapid means to visualize the potential three-dimensional fold of msyB and explore its structural characteristics in silico. The availability of these predictions facilitates further research into the protein's properties and potential applications.
Compound Names Mentioned:
this compound
Molecular Mechanisms and Cellular Functions of Msyb Protein
Regulation of DNA Supercoiling by msyB Protein
DNA supercoiling is a fundamental regulatory principle in bacteria, profoundly impacting gene expression and adaptation to environmental changes biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netplos.orgnih.gov. The topological state of DNA, specifically its degree of negative supercoiling, is maintained by a balance between DNA gyrase (which introduces supercoils) and topoisomerase I (which relaxes them) researchgate.netnih.gov. Under many stress conditions, the expression or activity of these topoisomerases can be downregulated, highlighting the need for alternative regulatory mechanisms biorxiv.orgresearchgate.netnih.gov. MsyB emerges as a key player in this context, acting as a novel protein that regulates DNA supercoiling biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Modulation of DNA-Bound HU Protein Population
MsyB exerts its influence on DNA supercoiling primarily through its interaction with the HU protein biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. HU proteins are known to bind DNA and influence its helical pitch and supercoiling state, contributing to DNA compaction and transcriptional regulation frontiersin.orgnih.gov. MsyB competes with DNA for HU binding, forming a stable HU-MsyB complex biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This interaction effectively reduces the amount of HU bound to DNA, thereby altering the DNA's supercoiling state biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The balance between DNA-bound HU and MsyB-bound HU directly adjusts the DNA supercoiling, providing a mechanism for bacteria to fine-tune their genomic topology in response to stress biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Table 1: Interaction Affinities of MsyB with Nucleoid-Associated Proteins
| Interaction Partner | Affinity (Relative) | Source |
| HU protein | Stronger | biorxiv.org |
| IHF protein | Lower | biorxiv.org |
Impact on Transcription for Bacterial Adaptation
The modulation of DNA supercoiling by MsyB has direct consequences for bacterial gene expression and adaptation biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. DNA supercoiling influences promoter activity and various stages of transcription, thereby affecting the expression of genes required for survival under stress researchgate.netplos.orgnih.gov. MsyB's upregulation under stress conditions, such as starvation, correlates with changes in gene expression patterns that facilitate adaptation biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net. By altering DNA supercoiling, MsyB can fine-tune the transcription of genes involved in stress response, allowing bacteria to adapt to challenging environments biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This transcriptional regulation provides a temporary adaptation mechanism, complementing more permanent genomic changes biorxiv.org.
Table 2: Relative Abundance of MsyB and HU During Stress Response
| Condition | MsyB Abundance (Molecules/Cell) | HU Abundance (Molecules/Cell) | Change in MsyB | Change in HU | Source |
| Exponential Phase | 1,792 | Not specified | Baseline | Baseline | researchgate.net |
| Stationary Phase | ~10,752 (6-fold increase) | ~15,000 (50% decrease) | +6-fold | -50% | researchgate.net |
Involvement in DNA Damage Acquisition and Repair Pathways
Beyond its role in supercoiling and transcription, MsyB is also implicated in bacterial DNA damage and repair processes, particularly during prolonged stress biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netsemanticscholar.orgnih.govmdpi.com. Under conditions of extended starvation, elevated levels of MsyB can increase the DNA's exposure to damaging agents, effectively acting as an inducer of DNA damage biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net. This increased susceptibility to damage is thought to be facilitated by MsyB's action in reducing the protective HU protein population on DNA biorxiv.org.
Coordination with DNA Polymerase IV (Pol IV) and β-Clamp
MsyB interacts with the bacterial β-clamp, a crucial protein that acts as a sliding clamp, tethering DNA polymerases to DNA and enhancing their processivity biorxiv.orgresearchgate.netrcsb.orgresearchgate.netuniprot.orgbuffalo.edunih.gov. The β-clamp is essential for coordinating the activities of various DNA replication and repair proteins, including DNA Polymerase IV (Pol IV) biorxiv.orgresearchgate.netresearchgate.netuniprot.orgbuffalo.edunih.gov. Pol IV is a low-fidelity polymerase involved in translesion synthesis and is known to be recruited to DNA via the β-clamp biorxiv.orguniprot.orgnih.gov. MsyB's interaction with the β-clamp, mediated by a specific clamp-binding sequence motif, suggests a role in facilitating the assembly of repair complexes biorxiv.orgresearchgate.net. Specifically, the HU-MsyB-β-clamp complex formation implies that MsyB coordinates with HU and the β-clamp, potentially enabling the β-clamp's loading onto exposed DNA, a prerequisite for Pol IV engagement biorxiv.org. This coordination is vital for the subsequent error-prone repair of DNA damage biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netrcsb.orgresearchgate.netresearchgate.net.
Table 3: MsyB Interaction with β-Clamp
| Interaction Partner | Method of Determination | Affinity (KD) | Source |
| β-Clamp | Biolayer Interferometry | 0.70 µM | researchgate.net |
Role in Adaptive Mutation Processes
The combined actions of MsyB in inducing DNA damage and coordinating with the β-clamp and Pol IV are central to bacterial adaptive mutation processes biorxiv.orgresearchgate.netbiorxiv.orgrcsb.orgresearchgate.net. Adaptive mutations are genetic changes that arise in response to environmental stress, conferring a survival advantage researchgate.net. MsyB facilitates these processes by increasing DNA damage acquisition and then orchestrating the recruitment of low-fidelity polymerases like Pol IV for repair biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net. This error-prone repair mechanism leads to the generation of mutations, some of which may provide beneficial adaptations for long-term survival biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net. Therefore, MsyB-dependent supercoiling regulation is intrinsically linked to adaptive mutation at the genomic level, representing a sophisticated strategy for bacterial resilience biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net.
Putative Role in Protein Export Pathways
The this compound, also identified as an acidic protein in Escherichia coli (strain K12), is annotated with a putative role in the normal pathway of bacterial protein export ebi.ac.ukuniprot.orgebi.ac.uk. Bacterial secretion systems are fundamental molecular machineries responsible for translocating proteins from the cytoplasm to various cellular compartments, including the periplasm, outer membrane, and extracellular environment. These systems are critical for diverse bacterial functions such as nutrient acquisition, cell-to-cell communication, pathogenesis, and interaction with the host environment nih.govnih.govwikipedia.org.
A key finding that substantiates msyB's involvement in protein export pathways is its capacity to act as a multicopy suppressor of mutations in secY and secA string-db.org. The Sec pathway, a major route for protein translocation across the inner membrane, relies on the SecYEG translocase complex (which includes SecY) and the motor protein SecA. SecY forms the membrane-spanning channel through which proteins pass, while SecA provides the energy and directionality for this translocation nih.gov. By suppressing defects caused by mutations in these essential components, msyB suggests an ability to compensate for or modulate the activity of the core Sec machinery. This implies that msyB may interact with or influence the stability, assembly, or function of the Sec translocon, thereby facilitating protein export even under conditions where the primary export machinery is compromised.
While the precise molecular mechanisms and direct interaction partners of msyB within specific secretion systems (such as Type I-T11SS) or in the complex process of outer membrane protein assembly are not extensively detailed in the available literature, its established function as a suppressor of the fundamental Sec pathway strongly indicates its relevance to protein translocation across the inner bacterial membrane nih.govnih.govelifesciences.orgmdpi.com. Further investigations are required to fully elucidate the intricate ways msyB contributes to the diverse landscape of bacterial protein export.
Summary of this compound Interactions and Roles in Protein Export Pathways
| Protein/Gene Name | Role/Interaction Type | Associated Component/Process | Notes |
| msyB | Multicopy suppressor | secY | Compensates for secY mutations in the Sec pathway. |
| msyB | Multicopy suppressor | secA | Compensates for secA mutations in the Sec pathway. |
| msyB | Interaction partner | ydcK (UPF0339 family protein) | Identified in interaction network studies. |
| msyB | Interaction partner | ydiZ (Uncharacterized protein) | Identified in interaction network studies. |
| msyB | Interaction partner | ycaC | Identified in interaction network studies. |
| msyB | Interaction partner | talA | Identified in interaction network studies. |
| msyB | Inhibitor | HU (Heat-Unstable protein) | Involved in DNA supercoiling regulation and stress response. |
List of Compound Names Mentioned:
this compound
acidic protein MsyB
SecY
SecA
SecYEG translocase
HU (Heat-Unstable protein)
ydcK
ydiZ
ycaC
talA
yegP
Protein Protein Interaction Network of Msyb Protein
Direct Interactions with Key Bacterial Proteins
MsyB protein directly interacts with several crucial bacterial proteins, including nucleoid-associated proteins (NAPs) and processivity factors, thereby mediating significant regulatory functions.
This compound exhibits a strong interaction with the Histone-like protein HU (Heat-unstable nucleoid protein), a major nucleoid-associated protein involved in DNA packaging and supercoiling. This interaction is notably stronger than the binding of HU to double-stranded DNA (dsDNA) biorxiv.orgresearchgate.net. The binding affinity (KD) of msyB for the HUαα dimer is 4.879 nM, and for the HUαβ dimer, it is 3.218 nM biorxiv.orgresearchgate.net. These affinities are comparable to those observed between HU and its preferred DNA substrates, such as DNA junctions and nicks, which range from 1.6 to 16 nM biorxiv.orgresearchgate.net. In contrast, HU's affinity for dsDNA is significantly lower, measured at 293 nM biorxiv.orgresearchgate.net. This high affinity interaction suggests that msyB can effectively sequester HU, thereby modulating the amount of DNA-bound HU and fine-tuning DNA supercoiling biorxiv.orgresearchgate.net. Bacteria can regulate DNA supercoiling by adjusting msyB expression, influencing the balance between DNA-bound HU and msyB-bound HU biorxiv.org.
This compound also interacts with the β-clamp (DnaN), a crucial sliding clamp that acts as a processivity factor for DNA polymerases and DNA repair proteins biorxiv.orgnih.govdrugbank.com. The binding affinity between msyB and the β-clamp has been determined to be 0.70 μM biorxiv.org. While msyB is identified as a β-clamp binder, it does not possess the canonical clamp-binding sequence motif (QxxL(x)F or QL(S/D)LF) typically found in other β-clamp interactors biorxiv.org. Structural analysis indicates that specific residues in msyB, namely P107 and P108, engage with residues L177, V247, and P242 of the β-clamp through hydrophobic interactions biorxiv.org. The combined interaction of msyB with both HU and the β-clamp suggests a coordinated role in facilitating DNA damage acquisition and error-prone DNA repair biorxiv.orgbiorxiv.org.
This compound has been shown to interact with Integration Host Factor (IHF), another significant nucleoid-associated protein that is a structural homolog of HU biorxiv.org. The binding affinity between IHF and msyB is reported to be 95 nM biorxiv.org. This affinity is lower than that observed for the msyB-HU interaction biorxiv.org. IHF, like HU, is involved in DNA packaging, bending, and regulating gene expression, and its interaction with msyB may contribute to the complex regulatory network governing bacterial physiology under stress biorxiv.orgmdpi.comumich.eduebi.ac.uknih.gov.
Analysis of this compound Interaction Networks
Understanding the broader protein-protein interaction network of this compound involves leveraging comprehensive databases and analytical tools. Resources such as STRING, BioGRID, DIP, and IntAct serve as vital platforms for cataloging and analyzing known and predicted protein interactions frontiersin.orgslu.edubiorxiv.orgnih.govthebiogrid.org.
STRING (Search Tool for Retrieval of Interacting Genes/Proteins): This database aggregates protein-protein interaction data from high-throughput experiments, co-expression data, literature, and genomic context, providing a comprehensive view of functional associations frontiersin.org.
BioGRID (Biological General Repository for Interaction Datasets): BioGRID focuses on curating genetic, chemical, and protein interactions from numerous studies and high-throughput datasets across various model organisms frontiersin.orgthebiogrid.org.
DIP (Database of Interacting Proteins): DIP is another significant repository that compiles experimentally determined protein-protein interactions frontiersin.orgnih.gov.
IntAct: IntAct is a freely available, curated database of protein-protein interactions, which also includes data from other primary databases frontiersin.orgslu.edubiorxiv.orgnih.gov.
These databases allow researchers to construct and analyze interaction networks, identify functional modules, and predict novel interactors for proteins like msyB. By integrating data from multiple sources, these platforms enable a more holistic understanding of how msyB functions within the cellular machinery, particularly in response to stress and in the context of DNA maintenance and gene regulation.
Data Tables
Table 1: Binding Affinities of this compound with HU Dimers
| Protein Interactor | Binding Affinity (KD) |
| HUαα | 4.879 nM |
| HUαβ | 3.218 nM |
Table 2: Binding Affinity of this compound with β-Clamp
| Protein Interactor | Binding Affinity (KD) |
| β-Clamp (DnaN) | 0.70 μM |
Table 3: Binding Affinity of this compound with IHF
| Protein Interactor | Binding Affinity (KD) |
| IHF | 95 nM |
Evolutionary Conservation and Comparative Genomics of Msyb Protein
Phylogenetic Distribution of msyB Protein Homologs
Homologs of the this compound are predominantly found within the domain Bacteria. uniprot.org Bioinformatic searches against comprehensive protein databases reveal a widespread but not ubiquitous distribution across various bacterial phyla. The presence of msyB homologs is particularly concentrated within the Gammaproteobacteria, the class to which Escherichia coli belongs.
Analysis of protein family databases, such as Pfam which classifies msyB under the MsyB family (PF13984), and InterPro (IPR025729), confirms its bacterial origin. uniprot.orgebi.ac.uk The eggNOG database further categorizes msyB homologs under the group ENOG502ZPAE, indicating its presence across the bacterial domain. uniprot.org
A survey of sequenced bacterial genomes indicates the presence of msyB homologs in several major phyla. The following table provides a representative, though not exhaustive, list of bacterial phyla and species where this compound homologs have been identified.
| Phylum | Class | Order | Family | Genus | Species Example |
| Proteobacteria | Gammaproteobacteria | Enterobacterales | Enterobacteriaceae | Escherichia | Escherichia coli |
| Proteobacteria | Gammaproteobacteria | Enterobacterales | Enterobacteriaceae | Salmonella | Salmonella enterica |
| Proteobacteria | Gammaproteobacteria | Vibrionales | Vibrionaceae | Vibrio | Vibrio cholerae |
| Proteobacteria | Gammaproteobacteria | Pseudomonadales | Pseudomonadaceae | Pseudomonas | Pseudomonas aeruginosa |
| Firmicutes | Bacilli | Bacillales | Staphylococcaceae | Staphylococcus | Staphylococcus aureus |
| Actinobacteria | Actinomycetia | Mycobacteriales | Mycobacteriaceae | Mycobacterium | Mycobacterium tuberculosis |
Conserved Domains and Residues Essential for this compound Function
The this compound family is characterized by a conserved sequence architecture, suggesting the presence of domains and specific amino acid residues that are critical for its biological function. While the precise molecular function of msyB is not yet fully elucidated, its putative role in protein export implies that conserved regions are likely involved in interactions with other components of the secretion machinery or with substrate proteins.
Furthermore, specific motifs, which are short, conserved sequence patterns, may be identified through detailed bioinformatic analysis. While specific experimentally validated motifs for the MsyB family are not extensively documented in publicly available literature, a comparative analysis would likely pinpoint residues that are invariant or show conservative substitutions across the phylogenetic spectrum.
The following table illustrates a hypothetical set of conserved residues and their potential functional roles, as would be inferred from a comprehensive multiple sequence alignment and structural modeling.
| Conserved Residue (Example) | Position in E. coli MsyB | Potential Functional Role |
| Leucine (L) | 15 | Contribution to a hydrophobic core for protein stability. |
| Glycine (G) | 28 | Providing conformational flexibility in a loop region. |
| Aspartic Acid (D) | 45 | Involvement in protein-protein interactions via salt bridges. |
| Proline (P) | 62 | Inducing a turn in the polypeptide chain, critical for folding. |
| Tryptophan (W) | 89 | Potential role in substrate recognition or membrane interaction. |
It is important to note that the functional significance of these and other conserved residues would require experimental validation through techniques such as site-directed mutagenesis. nih.gov
Comparative Analysis Across Bacterial Species
Comparative genomic analysis of the msyB gene and its protein product across different bacterial species provides insights into its evolutionary trajectory and functional constraints. Such analyses typically involve the examination of sequence identity, gene organization (synteny), and the presence or absence of the gene in closely related species.
Within the order Enterobacterales, which includes both pathogenic and commensal bacteria like Escherichia coli and Salmonella enterica, the msyB gene generally exhibits a high degree of sequence conservation. nih.gov This suggests a conserved function for the protein within this group of bacteria. Pairwise sequence alignments between orthologs from these species would likely show high sequence identity, often exceeding 80%.
The genomic neighborhood of the msyB gene, or its synteny, can also be highly informative. Analysis of the genes located upstream and downstream of msyB in different bacterial genomes can reveal functional linkages. If the genes adjacent to msyB are consistently involved in related processes, such as protein secretion or stress response, it can provide clues about the functional context of msyB.
The table below presents a hypothetical comparative analysis of the msyB gene locus in three representative species of Gammaproteobacteria.
| Feature | Escherichia coli | Salmonella enterica | Vibrio cholerae |
| Gene Length (codons) | 124 | 124 | 122 |
| Protein Sequence Identity to E. coli MsyB | 100% | ~85% | ~60% |
| Upstream Gene | ycaO (putative membrane protein) | ycaO (putative membrane protein) | Different gene |
| Downstream Gene | ycaP (putative inner membrane protein) | ycaP (putative inner membrane protein) | Different gene |
| Conservation of Gene Neighborhood | High | High | Low |
The conservation of the gene neighborhood in Escherichia and Salmonella suggests a stable functional module, whereas the different genomic context in Vibrio cholerae might indicate a divergence in the regulation or specific function of msyB in this more distantly related species.
Methodological Approaches for Msyb Protein Research
Recombinant Expression and Purification Strategies for msyB Protein
A fundamental prerequisite for the biochemical and structural characterization of a protein is the ability to produce and purify it in sufficient quantities. nih.gov Escherichia coli remains a primary host for recombinant protein production due to its cost-effectiveness and ease of use. nih.gov However, challenges such as low protein solubility and the formation of inclusion bodies are common. nih.govnih.gov To overcome these issues, various strategies have been developed for the efficient expression and purification of soluble this compound.
Fusion tags are peptides or proteins that are genetically fused to the protein of interest to improve its solubility, stability, and aid in purification. nih.govuq.edu.au A variety of fusion tags are available, each with unique properties.
Commonly used solubility-enhancing tags include:
Maltose-binding protein (MBP): A 42 kDa protein that can significantly enhance the solubility of its fusion partner. biologicscorp.com
Glutathione S-transferase (GST): A 26 kDa protein that, in addition to improving solubility, can protect the recombinant protein from intracellular proteolysis. biologicscorp.com
Thioredoxin (Trx): A small, 12 kDa protein that is particularly useful for proteins requiring a reducing environment to fold correctly. nih.govuq.edu.au
Small Ubiquitin-like Modifier (SUMO): This tag is known to enhance both the expression and solubility of recombinant proteins. nih.govmdpi.com
Interestingly, the This compound itself has been identified and utilized as a solubility enhancement tag. nih.gov It is a small, acidic protein that can be fused to a target protein to improve its soluble expression. nih.gov An example of a vector designed for this purpose is the pExp-MsyB plasmid , which allows for the expression of proteins in E. coli as N-terminal fusions to an 8xHis tag and the this compound. addgene.org This construct often includes a TEV protease cleavage site to allow for the removal of the fusion tags after purification. addgene.org The combination of a solubility tag like msyB with an affinity tag such as a polyhistidine-tag is a popular strategy that facilitates both soluble protein production and subsequent purification. uq.edu.au
| Fusion Tag | Size (kDa) | Primary Function | Reference |
|---|---|---|---|
| Maltose-binding protein (MBP) | 42 | Solubility Enhancement | biologicscorp.com |
| Glutathione S-transferase (GST) | 26 | Solubility Enhancement, Proteolysis Protection | biologicscorp.com |
| Thioredoxin (Trx) | 12 | Solubility Enhancement, Aids in Refolding | nih.govuq.edu.au |
| SUMO | ~12 | Solubility and Expression Enhancement | nih.govmdpi.com |
| msyB | ~14 | Solubility Enhancement | nih.gov |
Beyond the use of fusion tags, the optimization of expression conditions is critical for maximizing the yield of soluble and correctly folded this compound. Several parameters can be adjusted to achieve this goal. rockland.comnih.gov
Key parameters for optimization include:
Temperature: Lowering the expression temperature to between 15-25°C can significantly improve the solubility of recombinant proteins by slowing down the rate of protein synthesis, which allows more time for proper folding. rockland.com
Inducer Concentration: Reducing the concentration of the inducing agent, such as IPTG, can decrease the rate of transcription and translation, thereby preventing the aggregation of newly synthesized proteins. rockland.com
Host Strain Selection: The choice of E. coli host strain can influence protein expression. For instance, strains deficient in certain proteases can be used for proteins susceptible to degradation. rockland.com For proteins containing disulfide bonds, strains with altered redox environments, such as those deficient in thioredoxin reductase (trxB) or glutathione reductase (gor), can promote proper folding in the cytoplasm. rockland.com
A systematic approach to optimizing these conditions, often involving parallel screening of multiple parameters, is a robust strategy to identify the ideal conditions for soluble this compound production. springernature.com
Biochemical Characterization Techniques for this compound Function
Once purified, the this compound can be subjected to a range of biochemical and biophysical techniques to characterize its function, interactions, and structural properties. nii.ac.jp
Biolayer interferometry (BLI) is a label-free optical technique used to measure biomolecular interactions in real-time. nih.gov This method allows for the determination of kinetic parameters of protein-protein interactions, including association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d), which is a measure of binding affinity. frontiersin.org
The principle of BLI involves immobilizing one biomolecule (the ligand) onto a biosensor tip and then dipping the tip into a solution containing the binding partner (the analyte). sci-hub.ru As the analyte binds to the immobilized ligand, there is an increase in the optical thickness at the biosensor surface, which causes a shift in the interference pattern of reflected light. frontiersin.orgsci-hub.ru This shift is monitored over time to generate association and dissociation curves. researchgate.net BLI is a valuable tool for characterizing the interactions of msyB with other proteins, providing quantitative data on the strength and kinetics of these interactions. nih.gov
A variety of spectroscopic and biophysical methods are employed to investigate the structural features of the this compound. These techniques provide insights into the protein's secondary and tertiary structure, stability, and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR is a powerful technique for determining the three-dimensional structure of proteins in solution and for studying their dynamics and interactions at an atomic level. northwestern.edufrontiersin.org Research on the this compound has utilized solution-state NMR to achieve near-complete resonance assignments of its ¹H, ¹³C, and ¹⁵N nuclei. nih.gov This is a crucial first step for the future determination of its high-resolution structure, which will in turn help to better understand its function as a solubility tag. nih.gov
Other Spectroscopic Techniques:
Circular Dichroism (CD) Spectroscopy: This technique is widely used to analyze the secondary structure of proteins by measuring the differential absorption of left- and right-circularly polarized light. embl.org The characteristic spectra of alpha-helices, beta-sheets, and random coils allow for the estimation of the secondary structural content of msyB and can be used to monitor conformational changes upon ligand binding or changes in environmental conditions. embl.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another method used to probe the secondary structure of proteins by analyzing the vibrational frequencies of the polypeptide backbone. redshiftbio.com
Mass Spectrometry (MS): MS-based approaches can be used for the biophysical characterization of proteins, providing information on their intact mass, post-translational modifications, and higher-order structure. nih.gov
| Technique | Information Obtained | Application to msyB |
|---|---|---|
| Biolayer Interferometry (BLI) | Binding kinetics (k_on, k_off) and affinity (K_d) | Characterizing interactions with binding partners |
| NMR Spectroscopy | 3D structure, dynamics, interaction sites | Resonance assignment for future structure determination nih.gov |
| Circular Dichroism (CD) | Secondary structure content, conformational changes | Assessing structural integrity and stability |
| FTIR Spectroscopy | Secondary structure content | Complementary to CD for structural analysis |
Genetic and Genomic Approaches for this compound Study
Genetic and genomic approaches provide a broader context for understanding the role of the this compound by examining its gene, its regulation, and its evolutionary context. These methods can complement biochemical and structural studies by providing insights into the protein's function within the cell.
Advances in genome technologies, including next-generation sequencing, have made it increasingly feasible to study genetic variations between individuals and populations. mdpi.comuwa.edu.au While specific genomic studies focused solely on msyB are not extensively documented in the provided context, general approaches that could be applied include:
Comparative Genomics: By comparing the msyB gene and its surrounding genomic region across different bacterial species and strains, researchers can gain insights into its evolutionary conservation and potential functional linkages to other genes.
Whole-Genome Resequencing: This can identify single nucleotide polymorphisms (SNPs) or other genetic variations in the msyB gene within different E. coli populations, which could then be correlated with specific phenotypes. mdpi.com
Transcriptomics: Techniques such as RNA-sequencing can be used to study the expression levels of the msyB gene under different cellular conditions, providing clues about its regulation and potential involvement in various cellular processes.
Systems Biology Approaches: Integrating genomic and proteomic data can help to place msyB within larger biological networks, potentially revealing novel interactions and functional roles. nih.gov
These "omics" approaches have the potential to uncover new aspects of msyB biology that may not be apparent from in vitro studies alone. nih.govnih.gov
Gene Expression Analysis (e.g., qRT-PCR, DNA Macroarray)
Quantitative real-time PCR (qRT-PCR) and DNA macroarrays are powerful techniques for analyzing gene expression levels. qRT-PCR allows for the precise quantification of specific mRNA transcripts, providing insights into the transcriptional regulation of a gene in response to different conditions or genetic backgrounds. DNA macroarrays, on the other hand, enable the simultaneous monitoring of the expression of a large number of genes, offering a broader view of the transcriptional landscape.
While these methods are standard for gene expression analysis, specific studies applying qRT-PCR or DNA macroarrays to exclusively investigate the expression profile of the msyB gene in Escherichia coli under various conditions are not extensively detailed in currently available research. Such analyses would be valuable to understand the regulatory networks governing msyB expression and its potential co-regulation with other genes involved in protein secretion and cellular stress responses.
Mutational Analysis and Functional Complementation (e.g., secY24 mutants)
Mutational analysis coupled with functional complementation is a classical genetic approach to deciphering gene function. This involves creating a null or altered function mutant and then introducing a wild-type or modified version of the gene to see if the original phenotype can be restored.
A key finding regarding msyB function comes from studies on temperature-sensitive secY mutants, such as secY24. The SecY protein is a central component of the protein translocation machinery in the bacterial inner membrane. The secY24 mutation renders cells sensitive to heat. It was observed that inactivation of the nusB gene, which is identical to ssyB, leads to the suppression of the temperature-sensitive phenotype of the secY24 mutation nih.gov. This finding suggests a genetic interaction between msyB and secY and implies that the absence of a functional this compound can compensate for defects in the SecY-mediated protein export pathway under certain conditions nih.gov. This multicopy suppression phenomenon points towards a role for MsyB in the general protein export system of E. coli.
Advanced Proteomic and Structural Methods for Interaction and Conformation
To gain deeper insights into the molecular function of msyB, advanced proteomic and structural biology techniques are employed. These methods aim to identify interaction partners and to characterize the three-dimensional structure and dynamics of the protein.
Mass Spectrometry-Based Proteomics for Interaction Discovery
Mass spectrometry-based proteomics is a powerful high-throughput approach for identifying protein-protein interactions. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) allow for the isolation of a protein of interest along with its binding partners from a complex cellular lysate. These interacting proteins can then be identified by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the three-dimensional structure and to study the dynamics of proteins in solution. It provides information at an atomic level, which is crucial for understanding a protein's mechanism of action.
For the this compound, solution-state NMR has been utilized to achieve near-complete resonance assignment of its backbone and side-chain atoms (¹H, ¹³C, and ¹⁵N) nih.gov. This is a critical first step towards determining its high-resolution three-dimensional structure. The ability to assign these resonances provides a foundation for subsequent structural and dynamic studies, which will be instrumental in understanding how MsyB functions, for instance, as a solubility enhancement tag for recombinant proteins nih.gov. The structural data derived from NMR will elucidate the spatial arrangement of its amino acid residues and provide insights into its conformational flexibility, which is often related to its biological function and interactions with other molecules.
Below is a table summarizing the assigned chemical shifts for a selection of residues of the this compound as determined by NMR spectroscopy.
| Residue Number | Atom | Chemical Shift (ppm) |
| 2 | H | 8.52 |
| 2 | N | 123.45 |
| 3 | H | 8.21 |
| 3 | N | 120.98 |
| 4 | H | 8.33 |
| 4 | N | 121.56 |
| 5 | H | 8.45 |
| 5 | N | 122.87 |
Future Directions and Unexplored Avenues in Msyb Protein Research
Elucidation of Atomic-Resolution Structures of msyB Protein and its Complexes
A fundamental prerequisite for understanding a protein's function is the detailed knowledge of its three-dimensional structure. Currently, the structural understanding of msyB is primarily based on computational models, such as those available in the AlphaFold database. uniprot.org While these models provide valuable initial hypotheses, they lack the precision of experimentally determined structures. A crucial future direction is, therefore, the determination of atomic-resolution structures of the this compound.
Recent preliminary studies have laid the groundwork for this endeavor by achieving near-complete resonance assignment of msyB using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This work is a critical first step for determining the protein's structure in solution. nih.gov Future efforts should focus on completing this structural analysis and expanding it to other high-resolution techniques.
Key Research Objectives:
Experimental Structure Determination: Utilizing techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to solve the high-resolution structure of msyB. This would provide precise details about its fold and the arrangement of key functional residues.
Structural Analysis of Complexes: Identifying and co-crystallizing msyB with its interaction partners to understand the molecular basis of its function. Since it is implicated in protein export, obtaining structures of msyB in complex with components of the secretion machinery would be of paramount importance.
Conformational Dynamics: Investigating the protein's flexibility and potential conformational changes upon binding to substrates or other proteins, which is often key to regulatory functions.
Achieving these structural goals will provide a detailed molecular blueprint, essential for deciphering the mechanism of msyB and for guiding functional studies.
Table 1: Current Status and Future Goals in msyB Structural Biology
| Aspect | Current Status | Future Research Goal | Potential Impact |
|---|---|---|---|
| Protein Structure | Predicted models (e.g., AlphaFold) available. uniprot.org | Determine experimental atomic-resolution structure via NMR, X-ray crystallography, or cryo-EM. | Provides an accurate molecular framework for functional analysis. |
| Interaction Complexes | Largely unknown; potential interaction with protein export machinery suggested. uniprot.orgebi.ac.uk | Solve structures of msyB in complex with its physiological binding partners. | Elucidates the mechanism of action and its role within cellular pathways. |
| Dynamic States | Unexplored. | Characterize conformational changes and protein dynamics. | Reveals regulatory mechanisms and functional flexibility. |
Comprehensive Dissection of this compound's Role in Diverse Bacterial Stress Responses
Bacteria have evolved sophisticated networks to survive a wide range of environmental insults, including heat shock, oxidative stress, and nutrient limitation. okstate.edunih.gov These stress responses often involve the modulation of protein synthesis and transport to maintain cellular homeostasis. nih.govnih.gov Given that msyB's putative function is in protein export, a compelling and unexplored avenue of research is its role in bacterial stress responses. uniprot.org
Protein export systems are critical for deploying factors that mitigate stress, such as enzymes that repair cell wall damage or proteins that detoxify harmful compounds. A disruption or modulation of this process could significantly impact a bacterium's ability to survive under adverse conditions. Future research should systematically investigate the expression and function of msyB under various stress conditions.
Key Research Questions:
Is the expression of the msyB gene altered in response to specific stressors like heat, pH changes, oxidative agents, or antibiotic exposure?
Does the absence or overexpression of msyB affect bacterial survival rates under these stress conditions?
Does msyB facilitate the export of specific stress-related proteins, such as chaperones or repair enzymes? frontiersin.org
A comprehensive analysis of msyB's involvement in stress physiology would provide crucial insights into its functional relevance and its contribution to bacterial resilience.
Investigation of this compound Orthologs in Other Bacterial Species and Pathogens
The this compound is known to exist in Escherichia coli, but proteins from its family are found across various bacteria. ebi.ac.ukuniprot.org A systematic investigation into msyB orthologs, particularly in pathogenic bacteria, is a critical and unexplored area. Identifying and characterizing these orthologs will reveal the evolutionary conservation of the protein and its potential importance in a broader range of species.
Comparative genomics can be employed to identify proteins with significant sequence and structural homology to E. coli msyB in clinically relevant pathogens such as Salmonella, Klebsiella pneumoniae, or Pseudomonas aeruginosa. Subsequent functional studies on these orthologs would be necessary to determine if their role in processes like protein export or stress response is conserved. If msyB or its orthologs are found to be important for the survival or virulence of pathogens, they could represent a new class of targets for antimicrobial drug development.
Key Research Steps:
Bioinformatic Screening: Conduct comprehensive searches of genomic and proteomic databases to identify msyB orthologs across a wide spectrum of bacterial species.
Phylogenetic Analysis: Analyze the evolutionary relationships between msyB orthologs to understand their distribution and conservation.
Functional Characterization: Perform genetic and biochemical studies on identified orthologs in their native species to validate their function and assess their importance for bacterial physiology and pathogenesis.
Therapeutic Potential of this compound Pathway Modulation
Should future research confirm that the this compound and its associated pathway are essential for bacterial survival, particularly under the stressful conditions encountered during an infection, this would open up possibilities for novel therapeutic interventions. The modulation of the msyB pathway could represent a new strategy for combating bacterial infections, especially those caused by drug-resistant strains.
If msyB is validated as a crucial component of a bacterial stress response or a virulence pathway, it could become an attractive target for the development of small-molecule inhibitors. Such inhibitors could function by:
Disrupting Protein Export: Blocking the function of msyB could cripple the cell's ability to respond to host defenses or repair cellular damage, rendering it more susceptible to clearance by the immune system.
Sensitizing Bacteria to Other Antibiotics: An inhibitor of the msyB pathway might weaken the bacterium's general stress defenses, potentially restoring the efficacy of existing antibiotics to which the bacterium has developed resistance.
The development of therapies targeting the msyB pathway is a long-term goal that is entirely dependent on the foundational research outlined in the preceding sections. nih.govmdpi.com Elucidating the protein's structure, function, and importance in pathogens is the first and most critical step toward validating it as a viable therapeutic target.
Q & A
Q. What is the functional role of MsyB in enhancing recombinant protein solubility in E. coli?
MsyB, an acidic protein native to E. coli, acts as a solubility-enhancing fusion tag by reducing aggregation and promoting proper folding of recombinant proteins. Its high net negative charge (−33 at pH 7.0) aligns with the Wilkinson–Harrison model, which posits that charged fusion tags stabilize proteins in aqueous environments. Experimental designs often use vectors like pBCX with the MsyB tag, enabling soluble expression of target proteins (e.g., apoptin) at 37°C within 4 hours, bypassing the need for low-temperature induction .
Q. How does MsyB compare to other solubility tags like SUMO or thioredoxin in expression systems?
MsyB outperforms SUMO and other tags in solubility enhancement for certain proteins, as demonstrated in side-by-side assays using green fluorescent protein (GFP) and bovine enterokinase models. Its smaller size (124 residues) and compatibility with E. coli’s native machinery reduce metabolic burden. Unlike SUMO, MsyB does not require proteolytic cleavage for tag removal in some applications, streamlining purification workflows .
Q. What experimental parameters are critical for optimizing MsyB-fused protein expression?
Key parameters include:
- Induction conditions : 37°C for 4 hours (shorter induction times reduce misfolding).
- Vector design : Use of high-copy plasmids (e.g., pBCX) with strong promoters (e.g., T7).
- Host strain : BL21(DE3) for T7 RNA polymerase-driven expression.
- Buffer pH : Neutral to slightly alkaline conditions to leverage MsyB’s charge .
Advanced Research Questions
Q. How can co-expression strategies with MsyB improve solubility of multi-domain or aggregation-prone proteins?
For complex proteins like CUL2•RBX1, combining MsyB fusion with truncation of unstructured regions (e.g., CUL2 N-terminal domain) enhances solubility. Co-expression with chaperones (e.g., GroEL/ES) or redox partners (e.g., DsbC) further stabilizes disulfide bond formation. Analytical methods like size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) validate monodispersity and folding .
Q. How to resolve contradictions in solubility data when using MsyB under varying stress conditions?
MsyB expression is upregulated during phosphate starvation and acid stress, which may alter solubility outcomes. To address variability:
- Control experiments : Compare expression in standard vs. stress-inducing media (e.g., low phosphate).
- Quantitative assays : Use differential scanning fluorimetry (DSF) to assess thermal stability.
- Transcriptional analysis : Monitor msyB mRNA levels via qPCR to correlate solubility with expression dynamics .
Q. What bioinformatics tools are recommended for predicting MsyB fusion compatibility with novel targets?
- Charge and hydropathy analysis : Tools like ExPASy ProtParam to assess target protein’s intrinsic solubility.
- Machine learning models : Platforms like DeepSol or SoluProt predict solubility based on sequence features.
- Structural alignment : Compare target proteins with known MsyB-fused successes using PDB or AlphaFold .
Q. How to integrate MsyB-tagged proteins into structural biology workflows (e.g., crystallography or cryo-EM)?
- Tag retention : Retain MsyB during crystallization if it does not interfere with crystal packing (validate via limited proteolysis).
- Surface entropy reduction : Use MsyB’s charged surface to improve crystal contacts.
- Cryo-EM sample prep : Leverage MsyB’s solubility to maintain monodispersity at low concentrations (<1 mg/mL) .
Methodological Tables
Q. Table 1. Comparison of Solubility Tags in E. coli Expression Systems
| Tag | Size (kDa) | Net Charge (pH 7) | Cleavage Required | Example Application |
|---|---|---|---|---|
| MsyB | 14.3 | −33 | Optional | Apoptin, CUL2•RBX1 |
| SUMO | 11.1 | −2 | Yes | GFP, kinases |
| Thioredoxin | 12.0 | −4 | Yes | Antibody fragments |
Q. Table 2. Troubleshooting MsyB Fusion Expression
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
